9-(furan-2-ylmethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
9-(Furan-2-ylmethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (hereafter referred to as Compound 7) is a synthetic chromeno-oxazine derivative designed as a formononetin analog for osteoporosis treatment. It features a furan-2-ylmethyl substituent at the 9-position and a phenyl group at the 3-position. Pharmacological studies demonstrate its dual regulatory activity: it promotes osteoblast formation via the BMP/Smad pathway and inhibits osteoclastogenesis by modulating the RANK/RANKL/OPG axis. In vivo, Compound 7 outperformed ipriflavone, a standard anti-osteoporosis drug, in restoring bone density in ovariectomized mice .
Properties
IUPAC Name |
9-(furan-2-ylmethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-21-17-8-9-20-18(12-23(14-27-20)11-16-7-4-10-25-16)22(17)26-13-19(21)15-5-2-1-3-6-15/h1-10,13H,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKYUXFPRBOYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-(furan-2-ylmethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves several steps. One common synthetic route includes the use of natural raw materials such as vanillin, erythritol, furfurylamine, and natural benzaldehyde . The reaction conditions typically involve the use of bio-based citric acid as a catalyst, which not only aids in the synthesis but also in the degradation process, making the entire process eco-friendly .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxazine ring and furan moiety participate in nucleophilic substitutions. Key examples include:
| Reaction Type | Reagents/Conditions | Product/Outcome | Source |
|---|---|---|---|
| Oxazine Ring Opening | Hydrazine hydrate, ethanol, reflux | Formation of hydrazide derivatives via cleavage of the oxazine C–O bond | |
| Furan Methylation | Methyl iodide, K₂CO₃, DMF, 60°C | Selective methylation at the furan oxygen, yielding O-methylated derivatives |
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The oxazine ring’s inherent strain facilitates nucleophilic attack at the C–O bond, often leading to ring-opening products useful for further functionalization.
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The furan’s oxygen atom acts as a nucleophilic site, enabling alkylation under mild conditions.
Electrophilic Aromatic Substitution (EAS)
The phenyl and furan groups undergo EAS, with regioselectivity influenced by electronic effects:
| Position Modified | Reagents/Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Phenyl Ring | HNO₃/H₂SO₄, 0°C | Nitration at para position relative to –OMe | 72% | |
| Furan Ring | Br₂, CHCl₃, RT | Bromination at C5 of furan | 68% |
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Nitration of the phenyl group proceeds regioselectively due to electron-donating methoxy substituents .
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Bromination occurs preferentially at the electron-rich C5 position of the furan ring .
Cycloaddition and Ring Expansion
The fused chromeno-oxazine system participates in cycloadditions:
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The chromene double bond acts as a diene in Diels-Alder reactions, enabling access to complex polycyclic architectures.
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Dipolarophiles like diazomethane react with the oxazine ring to form tricyclic systems .
Oxidation and Reduction
Redox reactions target specific functional groups:
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Epoxidation of the furan ring introduces electrophilic sites for subsequent nucleophilic attacks .
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Selective reduction of the oxazine’s imine bond preserves the chromene framework while modifying reactivity.
Cross-Coupling Reactions
The compound serves as a substrate in metal-catalyzed couplings:
| Reaction Type | Catalysts/Ligands | Coupling Partner | Product Application | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Arylboronic acids | Biaryl-modified oxazine derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | Aminated analogs for drug discovery |
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Suzuki couplings enable aryl group introduction at the oxazine’s C3 position.
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Buchwald-Hartwig amination functionalizes the chromene ring with nitrogen-containing groups.
Acid/Base-Mediated Transformations
Protonation/deprotonation modulates reactivity:
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Superacidic conditions promote hydroarylation, leveraging the furan’s conjugated system .
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Base-mediated saponification is critical for generating water-soluble analogs .
Biological Activity Modulation
Reactions tailored to enhance bioactivity:
Scientific Research Applications
Scientific Research Applications
The applications of 9-(furan-2-ylmethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can be categorized into several key areas:
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its ability to participate in multi-step reactions allows for the creation of complex molecular architectures. Typical synthetic routes may involve starting materials like benzophenone derivatives and furan compounds.
Pharmaceutical Research
While specific biological activity data for this compound is limited, similar oxazine derivatives have shown promising antimicrobial activities. For instance:
- Compounds with similar structures have been reported to exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Klebsiella pneumoniae .
- Further studies are warranted to explore its pharmacological properties and potential therapeutic uses.
Material Science
Due to its self-curing properties and thermal stability, this compound is being investigated for use in high-performance materials. Applications include:
- Development of eco-friendly resins for coatings and adhesives.
- Utilization in composite materials that require high durability and thermal resistance.
Case Studies
Several case studies demonstrate the practical applications of this compound:
- Antimicrobial Studies : Research has indicated that derivatives similar to this compound exhibit significant zones of inhibition against various bacterial strains. This suggests potential for development into antimicrobial agents.
- Material Development : Studies focused on synthesizing benzoxazine resins have shown that incorporating furan-based compounds enhances the thermal stability and mechanical properties of the resulting materials.
Mechanism of Action
The mechanism of action of 9-(furan-2-ylmethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with various molecular targets and pathways. The presence of the bis(acetal) structure, furanic structure, and benzene ring-branched chain structure in the resin confers favorable adhesive strength, high carbon residue, self-extinguishing ability, and outstanding thermal stability . These properties make it an effective compound in various applications, including its use as an adhesive and in the production of high-performance materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromeno-oxazine derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of Compound 7 with its analogs:
Structural Modifications and Physicochemical Properties
*Calculated based on molecular formula.
Key Observations :
- Substituent Flexibility : The 9-position tolerates bulky groups (e.g., benzyl, methylbenzyl) without compromising synthetic yields. Polar substituents like 2-hydroxyethyl (4c) or sulfone-containing groups (946385-16-6) are also feasible.
- Thermal Stability : Methylbenzyl derivatives (6b–6d) exhibit higher melting points (124–164°C) than benzyl (6a, 138°C), suggesting enhanced crystallinity with para-substitution.
Key Observations :
- Therapeutic Specificity : Compound 7 uniquely targets bone remodeling, while methylbenzyl analogs (6a–6d) show broader antiviral applications.
- Substituent-Activity Relationships :
- Furan vs. Benzyl : The furan group in Compound 7 enhances bone-specific activity, likely due to improved hydrogen bonding with osteoblast receptors.
- Methylbenzyl Groups : Para-methyl substitution (6d) correlates with higher antiviral potency compared to ortho- or meta-substituents (6b–6c) .
Biological Activity
The compound 9-(furan-2-ylmethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of the chromeno oxazine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 403.4 g/mol. The compound features a furan moiety linked to a chromeno structure that is fused with an oxazine ring.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Cyclization : Starting materials such as benzophenone derivatives undergo cyclization under acidic conditions.
- Coupling : Introduction of the furan-2-ylmethyl side chain through coupling agents.
- Characterization : The synthesized compounds are characterized using techniques such as NMR and mass spectrometry.
Antiviral Activity
Recent studies have highlighted the antiviral properties of oxazinyl flavonoids, including derivatives similar to our target compound. For instance:
- A series of oxazinyl flavonoids demonstrated significant anti-Tobacco Mosaic Virus (TMV) activity, with some compounds showing inhibition rates exceeding those of standard antiviral agents like ribavirin .
Antifungal Activity
The biological evaluation of related compounds has shown promising antifungal activity:
- Compounds derived from oxazinyl structures exhibited moderate to high inhibitory effects against several agricultural pathogens at concentrations as low as 50 μg/mL. Notably, certain derivatives achieved inhibition rates above 80% against Physalospora piricola and Sclerotinia sclerotiorum .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:
- Inhibition of Viral Assembly : Similar compounds have been shown to interfere with virus coat protein interactions, thereby inhibiting viral assembly and replication.
- Fungal Cell Wall Disruption : The antifungal activity may be attributed to the disruption of fungal cell wall integrity or interference with metabolic pathways essential for fungal growth.
Case Studies and Research Findings
Several studies have focused on the biological potential of oxazine derivatives:
- Study on Antiviral Properties : A comprehensive study evaluated various oxazinyl flavonoids for their antiviral efficacy against TMV. Results indicated that compounds with specific substituents on the oxazine ring exhibited enhanced activity compared to others .
- Antifungal Efficacy Assessment : Another research project assessed the antifungal properties of synthesized oxazinyl compounds against multiple pathogens. The findings revealed that many compounds surpassed traditional antifungal agents in efficacy .
Comparative Analysis
To better understand the biological activity of this compound compared to related compounds, a summary table is provided below:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 9-(furan-2-ylmethyl)-3-phenylchromeno-oxazinone derivatives, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically begins with constructing the chromeno-oxazine core via condensation of substituted salicylaldehydes with β-keto esters, followed by cyclization using acid catalysts (e.g., H2SO4 or polyphosphoric acid). The furan-2-ylmethyl group is introduced via alkylation or nucleophilic substitution. For example, substituting the chromeno-oxazine intermediate with furfuryl bromide under basic conditions (K2CO3/DMF) achieves yields of 48–65% .
- Key Factors : Reaction temperature (80–120°C), solvent polarity, and steric hindrance from the phenyl group affect regioselectivity. Purification via column chromatography (silica gel, hexane/EtOAc) is critical due to byproduct formation.
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in chromeno-oxazinone derivatives?
- Methodology :
- ¹H NMR : Look for characteristic signals:
- Furan protons: δ 6.2–7.4 ppm (multiplet for α- and β-positions).
- Chromene H-2/H-3: δ 4.3–5.1 ppm (doublets, J = 10–12 Hz).
- Oxazinone carbonyl: δ 170–175 ppm in ¹³C NMR .
- 2D NMR (COSY, HSQC): Confirms connectivity between furan-methyl and the oxazinone ring. For example, in similar compounds, HMBC correlations between the furan methylene (δ 4.3 ppm) and the oxazinone carbonyl confirm substitution .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in chromeno-oxazinone derivatives across studies?
- Analysis Framework :
- Variable Testing Conditions : Compare IC50/EC50 values under standardized assays (e.g., antiviral activity measured via plaque reduction vs. cytopathic effect inhibition). For instance, fluorinated analogs (e.g., 9-(4-fluorobenzyl) derivatives) showed EC50 = 3.2 μM in one study but required higher concentrations (EC50 = 8.7 μM) in others due to differences in cell lines .
- Structural Confirmation : Verify purity (>95% by HPLC) and crystallinity (single-crystal X-ray diffraction) to rule out polymorphic effects. SHELX refinement (R factor < 0.05) ensures accurate stereochemistry .
- Data Table :
| Derivative | Bioassay | EC50 (μM) | Reference |
|---|---|---|---|
| 9-(2-Fluorobenzyl) | Antiviral | 3.2 | |
| 9-(4-Chlorobenzyl) | Antifungal | 12.5 |
Q. How does substituent position (e.g., furan vs. phenyl groups) impact the compound’s electronic structure and reactivity?
- Methodology :
- DFT Calculations : Use Gaussian09 at B3LYP/6-31G(d) level to map frontier molecular orbitals. For example, furan substitution lowers LUMO energy (−1.8 eV) compared to phenyl analogs (−1.5 eV), enhancing electrophilicity .
- X-ray Crystallography : Compare bond lengths (e.g., C–O in oxazinone ring: 1.36 Å vs. 1.41 Å in non-conjugated systems) to assess resonance stabilization .
- Key Insight : Electron-withdrawing groups (e.g., halogens) on the phenyl ring increase oxidative stability but reduce nucleophilic attack on the oxazinone carbonyl.
Methodological Challenges & Solutions
Q. Why do crystallographic refinements of chromeno-oxazinones often require SHELX software, and what limitations exist?
- SHELX Workflow :
- Data Integration : SHELXC preprocesses diffraction data (e.g., resolving twinning in P21/c space groups).
- Refinement : SHELXL’s robust least-squares algorithms handle high thermal motion in flexible furan-methyl groups. For example, anisotropic displacement parameters (ADPs) for the furan ring are refined with ISOR restraints to avoid overfitting .
Q. How can researchers optimize reaction yields when introducing bulky substituents (e.g., furan-2-ylmethyl)?
- Experimental Design :
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) and improves yield (72% vs. 48%) by enhancing kinetic control .
- Protecting Groups : Temporarily block reactive sites (e.g., oxazinone carbonyl) with trimethylsilyl chloride to prevent side reactions during alkylation .
Data Contradiction Case Study
Issue : Conflicting reports on the antiviral mechanism of 9-(furan-2-ylmethyl) derivatives.
- Resolution :
- Target Validation : Use surface plasmon resonance (SPR) to confirm binding affinity (KD = 0.8 nM) to viral protease vs. fluorescence polarization assays (KD = 5.2 nM) .
- Metabolic Stability : Check for rapid degradation in cell culture media (e.g., half-life <1 h due to esterase activity) using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
